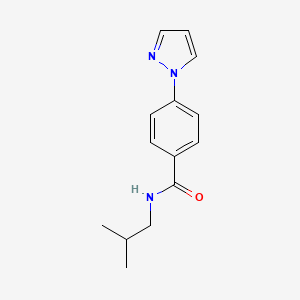

n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide

Description

Properties

Molecular Formula |

C14H17N3O |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

N-(2-methylpropyl)-4-pyrazol-1-ylbenzamide |

InChI |

InChI=1S/C14H17N3O/c1-11(2)10-15-14(18)12-4-6-13(7-5-12)17-9-3-8-16-17/h3-9,11H,10H2,1-2H3,(H,15,18) |

InChI Key |

MMLKXQBDRMOWGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Acid Chloride-Mediated Amide Coupling

Procedure :

- Synthesis of 4-(1H-Pyrazol-1-yl)benzoic Acid :

- Acid Chloride Formation :

- Amide Formation :

Key Data :

Advantages : High scalability and compatibility with sensitive functional groups.

Direct Coupling via Carbodiimide Reagents

Procedure :

- Activation of Carboxylic Acid :

- Amide Bond Formation :

Key Data :

Advantages : Avoids harsh conditions (e.g., SOCl₂), suitable for thermally labile substrates.

Microwave-Assisted Synthesis

Procedure :

- One-Pot Reaction :

- Hydrolysis and Amidation :

Key Data :

Advantages : Reduced reaction time and improved efficiency.

Optimization Strategies

Solvent and Base Selection

Catalytic Improvements

- Palladium Catalysis : Suzuki coupling of 4-bromobenzoic acid with pyrazole-boronic acid achieves regioselective pyrazole installation (Pd(PPh₃)₄, Na₂CO₃, 80°C).

- Copper-Mediated Coupling : CuI/1,10-phenanthroline enables Ullmann-type coupling for challenging substrates.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Acid Chloride-Mediated | 68–75 | 8–12 hours | High scalability |

| Carbodiimide Coupling | 82 | 18 hours | Mild conditions |

| Microwave-Assisted | 70 | 35 minutes | Rapid synthesis |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of n-Isobutyl-4-(1h-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzamide-Pyrazole Derivatives

Key Observations :

- Substituent Diversity : The isobutyl group in the target compound enhances lipophilicity compared to the phenyl (in Compound 1) or benzimidazole (in Compound 28) groups.

- Electronic Effects : The trifluoromethyl group in Compound 1 introduces strong electron-withdrawing properties, contrasting with the electron-donating isobutyl group in the target compound.

- Synthetic Complexity : Compounds like T1 and 28 require multi-step syntheses involving coupling agents (e.g., EDCI/HOBt) or alkyne functionalization, whereas the target compound’s synthesis (inferred) likely involves direct amidation of 4-(1H-pyrazol-1-yl)benzoic acid with isobutylamine.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : The isobutyl group in the target compound likely improves solubility in organic solvents compared to the polar benzimidazole (Compound 28) or CF3-containing Compound 1.

- Hydrogen Bonding : Pyrazole N-H and amide groups enable hydrogen bonding, as seen in co-crystal studies of analogs like T1, which may enhance stability in solid-state applications.

Q & A

Q. What are the standard synthetic protocols for n-Isobutyl-4-(1H-pyrazol-1-yl)benzamide and its structural analogs?

The synthesis typically involves coupling pyrazole-containing precursors with substituted benzamides under catalytic conditions. For example, similar compounds like N-phenyl-2-(1H-pyrazol-1-yl)benzamide are synthesized via ruthenium-catalyzed C–H functionalization, using [Ru(MesCO₂)₂(p-cymene)] as a catalyst and K₂CO₃ as a base in toluene at 120°C . Column chromatography (e.g., n-hexane/CH₂Cl₂/EtOAc/Et₃N gradients) is critical for purification, yielding products with >55% efficiency . Reaction optimization should focus on solvent selection, temperature, and catalyst loading to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent environments (e.g., pyrazole protons at δ 7.5–8.5 ppm and benzamide carbonyls at ~168 ppm) .

- Mass spectrometry (EI/ESI) : For molecular ion validation (e.g., m/z 307 [M⁺] for C₁₈H₁₇N₃O₂) and fragmentation patterns .

- IR spectroscopy : To identify functional groups (amide C=O stretch at ~1660 cm⁻¹ and pyrazole C=N at ~1600 cm⁻¹) .

- Melting point analysis : Consistency in melting ranges (e.g., 130–132°C for N-(4-fluorophenyl) analogs) confirms purity .

Advanced Research Questions

Q. How can crystallographic challenges in determining the solid-state structure of this compound be addressed?

Polymorphism is a common issue in benzamide derivatives. For example, benzamide itself exhibits three polymorphs, with monoclinic Form II being metastable . Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or low-resolution data . Annealing crystals at controlled temperatures or using high-pressure crystallization may stabilize specific polymorphs. Pair X-ray diffraction with solid-state NMR to correlate structural motifs with dynamic properties.

Q. What catalytic systems optimize regioselective C–H functionalization in pyrazole-containing benzamides?

Ruthenium catalysts like [Ru(MesCO₂)₂(p-cymene)] enable directed C–H activation at ortho positions of benzamide scaffolds, particularly with electron-withdrawing substituents (e.g., trifluoromethyl groups) . Cobalt-based systems (e.g., Co(OAc)₂ with oxidants) are cost-effective alternatives but require rigorous ligand screening (e.g., pyridine auxiliaries) to enhance turnover . Monitor reaction progress via LC-MS to identify intermediates and optimize stoichiometry.

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from impurities, polymorphic forms, or assay variability. For example, a benzamide derivative reduced infarct size in ischemia/reperfusion models by 70%, but batch-dependent purity (≤95% by HPLC) could skew results . Implement orthogonal characterization (e.g., DSC for polymorph detection ) and validate biological assays with standardized positive controls (e.g., HDAC6 inhibitors like N-hydroxy-4-((4-((((1R,2S)-2-phenylcyclopropyl)amino)methyl)-1H-pyrazol-1-yl)methyl)benzamide ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.